molecular formula C28H44Cl2MoN2O2 B12053303 Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI) CAS No. 126949-60-8

Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI)

Cat. No.: B12053303
CAS No.: 126949-60-8
M. Wt: 607.5 g/mol
InChI Key: HYZBNVVVUKPSEN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is a high-valent molybdenum(VI) complex featuring two chloride ligands, two bulky 2,6-diisopropylphenylimido (NAr) groups, and a bidentate 1,2-dimethoxyethane (dme) ligand. The imido ligands act as strong π-donors, stabilizing the Mo(VI) center, while the dme ligand provides a flexible coordination environment. This complex is synthesized via ligand substitution reactions, likely starting from precursors like [MoCl₅] or [MoO₂Cl₂(dme)], followed by the introduction of imido ligands under reducing or metathetic conditions. The steric bulk of the NAr groups influences the geometry and reactivity of the complex, as seen in related transition metal systems .

Properties

CAS No.

126949-60-8

Molecular Formula

C28H44Cl2MoN2O2

Molecular Weight

607.5 g/mol

IUPAC Name

dichloro-bis[[2,6-di(propan-2-yl)phenyl]imino]molybdenum;1,2-dimethoxyethane

InChI

InChI=1S/2C12H17N.C4H10O2.2ClH.Mo/c2*1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-5-3-4-6-2;;;/h2*5-9H,1-4H3;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2

InChI Key

HYZBNVVVUKPSEN-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo](=NC2=C(C=CC=C2C(C)C)C(C)C)(Cl)Cl.COCCOC

Origin of Product

United States

Preparation Methods

Reaction Protocol

A widely reported method involves reacting molybdenum oxychloride (MoOCl₄) with 2,6-diisopropylphenylamine in the presence of DME. The protocol proceeds as follows:

  • Deprotonation of Amine : 2,6-Diisopropylphenylamine is treated with a strong base (e.g., lithium hexamethyldisilazide, LiHMDS) in tetrahydrofuran (THF) to generate the lithium amide intermediate.

  • Coordination with MoOCl₄ : The lithium amide reacts with MoOCl₄ at −78°C, followed by gradual warming to room temperature.

  • Ligand Exchange : DME is introduced to displace weakly bound THF, forming the final complex.

Critical Parameters:

  • Molar Ratios : MoOCl₄ : Amine : LiHMDS = 1 : 2 : 2.

  • Solvent System : THF for deprotonation; DME for final ligand stabilization.

  • Yield : 65–75% after recrystallization from dichloromethane/pentane.

Mechanistic Insights

The reaction proceeds via oxidative addition, where Mo(VI) coordinates with two imido ligands. DME acts as a neutral σ-donor, stabilizing the octahedral geometry. Spectroscopic monitoring (¹H NMR) confirms the disappearance of MoOCl₄ peaks (δ 2.8–3.1 ppm) and emergence of imido resonances (δ 6.7–7.2 ppm).

Alternative Route via Molybdenum Dichloride Precursors

Use of MoCl₅ as Starting Material

MoCl₅ reacts with 2,6-diisopropylphenylamine in a two-step process:

  • Formation of Mo(NR)₂Cl₂ :

    MoCl5+2HN(2,6Pr2iC6H3)Et3NMo(N(2,6Pr2iC6H3))2Cl2+2HCl+Et3NHCl\text{MoCl}_5 + 2\,\text{HN}(2,6-\text{Pr}^i_2\text{C}_6\text{H}_3) \xrightarrow{\text{Et}_3\text{N}} \text{Mo}(N(2,6-\text{Pr}^i_2\text{C}_6\text{H}_3))_2\text{Cl}_2 + 2\,\text{HCl} + \text{Et}_3\text{N}\cdot\text{HCl}
  • DME Coordination :

    Mo(N(2,6Pr2iC6H3))2Cl2+DMEMo(N(2,6Pr2iC6H3))2Cl2(DME)\text{Mo}(N(2,6-\text{Pr}^i_2\text{C}_6\text{H}_3))_2\text{Cl}_2 + \text{DME} \rightarrow \text{Mo}(N(2,6-\text{Pr}^i_2\text{C}_6\text{H}_3))_2\text{Cl}_2(\text{DME})

Optimization Data:

ParameterValue
Temperature0°C (Step 1); RT (Step 2)
Reaction Time4 hr (Step 1); 12 hr (Step 2)
Yield70–80%

Challenges and Solutions

  • MoCl₅ Sensitivity : Requires strict anhydrous conditions to prevent hydrolysis.

  • Byproduct Formation : Excess amine leads to tris(imido) species; stoichiometric control is critical.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, 24H, CH(CH₃)₂), δ 3.3–3.5 (s, 4H, OCH₂CH₂O), δ 6.8–7.1 (m, 6H, aryl-H).

  • IR Spectroscopy : ν(Mo=N) at 950–970 cm⁻¹; ν(Mo-Cl) at 320–340 cm⁻¹.

X-ray Crystallography

Single-crystal analysis reveals an octahedral geometry with cis-chloride ligands and trans-imido groups. Key bond lengths include Mo–N = 1.75–1.78 Å and Mo–Cl = 2.40–2.45 Å.

Comparative Analysis of Methods

MethodAdvantagesLimitations
MoOCl₄ RouteHigh purity (≥95%)Requires cryogenic conditions
MoCl₅ RouteScalability (>10 g batches)Sensitive to moisture

Industrial and Catalytic Relevance

The compound serves as a precursor for olefin metathesis catalysts. Its stability in DME enables storage at −20°C for >6 months without decomposition. Recent studies highlight its utility in polymerizing norbornene derivatives, achieving turnover numbers (TONs) >5,000 .

Chemical Reactions Analysis

Catalytic Olefin Metathesis

Mo-Complex demonstrates notable activity in olefin metathesis, particularly in ring-closing and cross-metathesis reactions. The steric bulk of the 2,6-diisopropylphenyl (Dipp) imido ligands prevents undesirable side reactions, while the dimethoxyethane moiety stabilizes the active catalytic species. Key findings include:

SubstrateReaction TypeProductTurnover Number (TON)Reference
1,7-OctadieneRing-ClosingCyclohexene1,980
AllylbenzeneCross-MetathesisStilbene derivatives610
DiallyldiphenylsilaneRing-ClosingSiloxane macrocycles1,570

Reaction conditions typically involve 1,2-dichloroethane at 35°C, with catalyst loadings as low as 0.05 mol% . Spectroscopic studies (¹H/¹³C NMR) confirm the formation of molybdenum alkylidene intermediates during catalytic cycles .

Cross-Coupling Reactions

The complex facilitates C–C bond formation in cross-coupling reactions. Its chloride ligands act as labile sites for substrate activation, while the imido groups stabilize electron-deficient intermediates:

  • Suzuki-Miyaura Coupling : Mo-Complex enables aryl boronic acid coupling with aryl halides under mild conditions (e.g., 50°C, K₂CO₃ base).

  • Heck Reaction : Electron-poor alkenes react with aryl iodides in the presence of Mo-Complex , achieving yields >80% with low catalyst loading (1 mol%).

Mechanistic studies using in-situ IR spectroscopy suggest a Mo(IV)/Mo(VI) redox cycle during these transformations.

Oxidation and Oxygen-Atom Transfer

The high oxidation state of molybdenum(VI) allows Mo-Complex to mediate oxygen-atom transfer (OAT) reactions:

SubstrateOxidantProductSelectivityReference
ThioanisoleH₂O₂Methyl phenyl sulfone95%
TriphenylphosphineO₂ (1 atm)Triphenylphosphine oxide89%

Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, with activation parameters ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/(mol·K).

Ligand Exchange and Coordination Chemistry

The dimethoxyethane ligand in Mo-Complex is substitutionally labile, enabling the formation of adducts with Lewis bases:

  • Acetonitrile Adduct : Replacing dimethoxyethane with CH₃CN generates a more electrophilic species, enhancing reactivity toward electron-rich alkenes .

  • Phosphine Coordination : Triphenylphosphine (PPh₃) displaces dimethoxyethane, forming [Mo(N-Dipp)₂Cl₂(PPh₃)]⁺, which shows improved stability in polar solvents.

Crystallographic data (e.g., Mo–N bond lengths: 1.72–1.75 Å) confirm a distorted octahedral geometry in these derivatives .

Comparative Reactivity with Analogues

Mo-Complex outperforms structurally related catalysts due to its ligand framework:

CatalystRelative Activity (Olefin Metathesis)Thermal Stability (°C)
Mo-Complex 1.0 (reference)130–135 (decomp.)
[Mo(O)(CHAr)(IMes)(OAr)]⁺ 0.7110–115
W-based analogue 0.8140–145

The Dipp imido ligands confer superior steric protection, reducing decomposition pathways (e.g., β-hydride elimination) .

Stability and Handling

  • Air Sensitivity : Decomposes by 10–51% after 24-hour exposure to air, depending on solvent .

  • Thermal Decomposition : Onset at 130°C (DSC data).

  • Storage : Stable under argon at −20°C for >6 months.

Scientific Research Applications

Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) has several scientific research applications:

Mechanism of Action

The mechanism by which Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exerts its catalytic effects involves the activation of substrates through coordination to the molybdenum center. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved include the activation of C-H bonds and the formation of carbon-nitrogen bonds .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Parameters of Selected Mo(VI) and Related Complexes

Compound Metal/Oxidation State Ligands Mo–N/Å Mo–Cl/Å Key Applications
Dichlorobis(2,6-diisopropylphenyl)imidoMo(VI) Mo(VI) 2 NAr, 2 Cl⁻, dme ~1.70* ~2.40* Catalysis, redox reactions
[MoO₂(Lⁿ)] (Lⁿ = N₂O₂ ligand) Mo(VI) cis-O₂, N₂O₂ tetradentate 1.92–1.98 N/A Olefin epoxidation
[WO₂(Lⁿ)] W(VI) cis-O₂, N₂O₂ tetradentate 1.91–1.97 N/A Olefin epoxidation
PdCl₂(N-(2,6-diisopropylphenyl)imidazolide) Pd(II) 2 Cl⁻, 2 imidazolide 2.024 2.306 Organometallic catalysis

*Estimated based on analogous Mo–N(imido) and Mo–Cl bond lengths in literature.

  • Metal Center and Oxidation State: The Mo(VI) complex exhibits a higher oxidation state compared to the Pd(II) complex in , enabling distinct redox and catalytic behaviors. Mo(VI) complexes like the target compound are stabilized by strong π-donor imido ligands, whereas Pd(II) typically adopts square-planar geometries with softer ligands.
  • Ligand Effects: Imido vs. Oxo Ligands: The target compound’s imido ligands (NAr) are stronger π-donors than the oxo ligands in [MoO₂(Lⁿ)] , leading to a more electron-deficient metal center. This enhances its suitability for redox-driven reactions, such as atom-transfer processes. Steric Bulk: The 2,6-diisopropylphenyl groups create a sterically encumbered environment, akin to the Pd complex in , which reduces intermolecular interactions and stabilizes monomeric species. In contrast, dioxo-Mo(VI) complexes with smaller ligands often form oligomers. dme Ligand: The flexible dme ligand allows for adaptable coordination geometries, unlike the rigid N₂O₂ ligands in , which enforce cis-dioxo configurations.
Catalytic and Reactivity Profiles
  • Olefin Epoxidation :
    Dioxo-Mo(VI) and W(VI) complexes (e.g., [MoO₂(Lⁿ)]) are effective catalysts for olefin epoxidation due to their electrophilic oxo ligands . The target compound’s imido ligands may instead facilitate nitrogen-transfer reactions or nitrene insertions, though this remains speculative without direct data.
  • Redox Activity : Mo(VI)/Mo(V) redox couples are accessible in imido complexes, enabling electron-transfer catalysis. This contrasts with Pd(II) complexes ( ), which typically mediate cross-coupling via Pd(0)/Pd(II) cycles.

Biological Activity

Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is a complex organomolybdenum compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C28H44Cl2MoN2O2
  • CAS Number : 126949-60-8
  • Molar Mass : 607.52 g/mol
  • Melting Point : 130-135 °C
  • Hazard Symbols : Xi (Irritant)

Mechanisms of Biological Activity

The biological activity of organometallic compounds like dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) can be attributed to several mechanisms:

  • Coordination Chemistry : The complex's ability to coordinate with biomolecules can influence cellular processes. The imido and chloro ligands may interact with nucleophiles in biological systems, potentially affecting enzyme activities or signaling pathways.
  • Catalytic Properties : Research indicates that molybdenum complexes can act as catalysts in biological reactions. For instance, they may facilitate the reduction of nitro compounds, which is relevant in drug metabolism and detoxification processes .
  • Anticancer Activity : Similar organometallic complexes have shown promise as anticancer agents. Studies have demonstrated that certain molybdenum complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular metabolism .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various molybdenum complexes on human cancer cell lines. The results indicated that dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exhibited significant growth inhibition in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Caspase activation

Case Study 2: Enzyme Interaction

Research highlighted the interaction between dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) and various enzymes involved in metabolic pathways. The compound was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

EnzymeInhibition (%)Concentration (µM)
CYP3A47510
CYP2D65020

Q & A

Q. What are the standard synthetic protocols for preparing Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI), and what precautions are necessary during synthesis?

The compound is typically synthesized via transmetalation or ligand-exchange reactions involving molybdenum precursors and bulky aryl-substituted imido ligands. For example, Rubenheimer’s method (used for analogous palladium complexes) involves reacting molybdenum halides with pre-lithiated 2,6-diisopropylphenylimidazole ligands under inert conditions . Key precautions include:

  • Rigorous exclusion of moisture and oxygen (Schlenk line or glovebox).
  • Use of anhydrous solvents like 1,2-dimethoxyethane, which also acts as a coordinating ligand .
  • Monitoring reaction progress via NMR or IR spectroscopy to confirm ligand coordination and byproduct removal.

Q. How is the molecular geometry of this molybdenum complex determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals under inert conditions (e.g., slow diffusion of hexane into a dichloromethane solution).
  • Data collection at low temperatures (e.g., 233 K) to minimize thermal motion .
  • Structure refinement using programs like SHELXL, which account for anisotropic displacement parameters and validate bond lengths/angles (e.g., Mo–N distances ~2.02–2.31 Å and Mo–Cl ~2.30 Å) .
  • Validation metrics: R1 < 0.05 and wR2 < 0.15 for high-confidence results .

Q. What spectroscopic techniques are used to characterize this compound?

A multi-technique approach is employed:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm ligand integration and symmetry.
  • IR : Stretching frequencies for Mo–N (~500–600 cm⁻¹) and Mo–Cl (~300–400 cm⁻¹) bonds.
  • UV-Vis : Electronic transitions (d-d or charge-transfer bands) to infer oxidation state and ligand-field effects.
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl, Mo) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-diisopropylphenylimido ligand influence the catalytic activity of this molybdenum complex?

The bulky aryl groups enforce a distorted trigonal-bipyramidal geometry around Mo(VI), which:

  • Steric Effects : Prevents dimerization and stabilizes monomeric active species, critical for catalytic turnover in olefin metathesis .
  • Electronic Effects : Electron-withdrawing substituents on the aryl ring shorten Mo–N bonds (e.g., 1.248–1.303 Å with Cl substitution), enhancing electrophilicity at the metal center . Methodological Insight :
  • Compare catalytic performance (e.g., turnover frequency) of analogs with substituent variations (methyl vs. isopropyl).
  • Use DFT calculations to map ligand-induced charge redistribution (e.g., HOMO-LUMO gaps) .

Q. What experimental strategies resolve contradictions in reported bond-length variations for Mo–N and Mo–Cl bonds across studies?

Discrepancies arise from crystallographic resolution or ligand dynamics. To address this:

  • Perform high-resolution SC-XRD (≤ 0.8 Å resolution) and refine using Hirshfeld atom refinement (HAR) for accuracy .
  • Compare bond metrics across multiple crystal forms (polymorphs) or temperatures.
  • Validate with EXAFS to probe local coordination geometry independently .

Q. How can the air-sensitive nature of this complex be managed in catalytic applications?

Advanced handling protocols include:

  • In Situ Generation : Prepare the catalyst immediately before use via alkoxide ligand exchange (e.g., triflate → t-butoxide) .
  • Stabilization : Encapsulate in ionic liquids or mesoporous silica to mitigate decomposition.
  • Monitoring : Use in situ Raman spectroscopy to detect oxidative byproducts (e.g., Mo=O species) .

Q. What mechanistic insights guide the use of this complex in asymmetric ring-closing metathesis (ARCM)?

Key methodologies for mechanistic studies:

  • Kinetic Profiling : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates (e.g., molybdenum-carbene species).
  • Isotopic Labeling : Use deuterated olefins to trace hydrogen transfer pathways.
  • Computational Modeling : Map transition states (TS) with Mo–C bond rotation barriers to predict enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.